![molecular formula C12H13NO2S2 B2758977 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one CAS No. 863324-40-7](/img/structure/B2758977.png)
2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
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Description
2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as Methoxyphenylthiazolidine Ketone (MPTK) and has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Synthesis and Reactivity : One study describes the utility of singlet oxygen in the photo-oxidation of thiazolidine derivatives, highlighting a method for direct hydroxylation α to sulphur, which could be relevant for the synthesis of compounds related to "2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one" (Takata, Tamura, & Andō, 1985).
Antimicrobial Activity : Another research explored the synthesis of novel Schiff bases using related compounds and evaluated their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Photodynamic Therapy Applications : A study on zinc phthalocyanine derivatives, which are structurally related, demonstrated significant potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Derivatives for Antimicrobial Testing : Research on the synthesis of various thiazolidinone and thiophene derivatives, which could include compounds similar to "2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one", revealed some compounds with promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
Synthesis of Thiazoles with Antimicrobial Activities : Another study focused on the synthesis of thiazoles and their fused derivatives, examining their antimicrobial activities against various pathogens (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Conversion of Alcohols into Thiols : A research paper described a method for converting alcohols into thiols using a specific reagent, which could be applicable to the synthesis of thiol derivatives of "2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one" (Nishio, 1993).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-15-10-4-2-9(3-5-10)8-11(14)13-6-7-17-12(13)16/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFNNQMHTRPYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one |
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